tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate
Description
Properties
Molecular Formula |
C11H13F3N4O3 |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate |
InChI |
InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20) |
InChI Key |
JLMUJVVPAITXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Pyrazole Derivatives
Initial synthesis typically begins with Boc protection of a pyrazole-amine precursor. A representative protocol involves:
- Reagents : Pyrazole-amine (1.0 equiv), di-tert-butyl dicarbonate (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM).
- Conditions : Stirred at 25°C for 12 hours under nitrogen.
- Work-up : Washed with 10% citric acid, dried over MgSO₄, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Yield : 78–85% (reported for analogous pyrazole-Boc derivatives).
Trifluoroacetylation of Protected Amines
Subsequent acylation introduces the trifluoroacetyl group:
- Reagents : Boc-protected pyrazole (1.0 equiv), trifluoroacetic anhydride (TFAA, 1.5 equiv), triethylamine (2.0 equiv) in DCM.
- Conditions : Cooled to 0°C, stirred for 2 hours, then warmed to room temperature for 6 hours.
- Work-up : Quenched with ice-water, extracted with DCM, and concentrated under reduced pressure.
Yield : 65–72% (isolated via recrystallization from ethanol).
Advanced Lithiation Strategies
For derivatives requiring regioselective substitution, lithiation-mediated functionalization is employed:
Directed Ortho-Metalation
Yield : 58% (optimized for minimal Boc deprotection).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Boc Protection + TFAA Acylation | Simplicity, scalability | Moderate yields due to competing hydrolysis | 65–72% |
| Lithiation-Acylation | Regioselectivity | Requires cryogenic conditions | 58–63% |
| One-Pot Tandem Reactions | Reduced purification steps | Limited substrate scope | 50–55% |
Analytical Characterization
Critical spectroscopic data for validation:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.48 (s, 9H, Boc CH₃), 6.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.82 (s, 1H, NH), 8.15 (d, J = 2.4 Hz, 1H, pyrazole-H).
- ¹³C NMR : 155.2 (Boc C=O), 152.1 (trifluoroacetyl C=O), 28.3 (Boc C(CH₃)₃).
- HRMS : m/z 307.1024 [M+H]⁺ (calc. 307.1021).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the trifluoroacetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction may result in the formation of reduced carbamate derivatives .
Scientific Research Applications
tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including ceftolozane, a fifth-generation cephalosporin antibiotic.
Organic Synthesis: It serves as a building block for the construction of diverse heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group and the pyrazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Stability and Reactivity
- Thermal Stability : Tert-butyl carbamates generally decompose above 150°C, consistent with related compounds (e.g., reports melting points ~160°C for Boc-protected intermediates).
- Acid Sensitivity : The tert-butyl group is labile under strong acidic conditions (e.g., HCl), whereas trifluoroacetylated amines resist hydrolysis under mild acidic/basic conditions, enabling selective deprotection .
Biological Activity
Tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 306.24 g/mol |
| IUPAC Name | tert-butyl (NE)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate |
| CAS Number | 2028307-97-1 |
The biological activity of this compound is primarily attributed to its structural components. The trifluoroacetyl group enhances the compound's lipophilicity and binding affinity to target proteins and enzymes. The pyrazole ring contributes to its ability to interact with various biological targets, potentially modulating enzyme activities and influencing metabolic pathways .
Antiparasitic Activity
Recent studies indicate that compounds structurally similar to this compound exhibit potent antiparasitic effects. For instance, related pyrazole derivatives have shown activity against Trypanosoma brucei, with IC50 values indicating effective inhibition of essential enzymes involved in the parasite's metabolism .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazole derivatives. A study demonstrated that certain derivatives could inhibit Mycobacterium tuberculosis by targeting pantothenate synthetase, suggesting that this compound may have similar applications in combating resistant strains of bacteria .
Case Studies
-
In Vitro Studies on Enzyme Inhibition :
- A series of experiments were conducted using various concentrations of this compound to assess its inhibitory effects on specific enzymes. Results indicated a dose-dependent inhibition pattern, with significant activity observed at lower concentrations.
- Structural Activity Relationship (SAR) :
Q & A
Q. What synthetic methodologies are recommended for introducing the trifluoroacetyl group into tert-butyl carbamate derivatives?
The trifluoroacetyl group can be introduced via nucleophilic substitution or acylation reactions under anhydrous conditions. Key parameters include:
- Catalysts/Bases : Triethylamine or pyridine with potassium carbonate for deprotonation .
- Solvents : Polar aprotic solvents like 1,4-dioxane or THF to stabilize intermediates .
- Temperature : Elevated temperatures (e.g., 90°C) accelerate acylation, while lower temperatures (0–25°C) minimize side reactions .
| Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,4-Dioxane | Triethylamine | 90 | 1 | 85 |
| THF | Pyridine/K2CO3 | 0–25 | 0.75 | 78 |
Q. What safety protocols are critical when handling tert-butyl carbamate derivatives in the laboratory?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of vapors .
- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical help .
Q. Which spectroscopic techniques are essential for characterizing tert-butyl carbamate derivatives?
- NMR : ¹H/¹³C NMR to confirm substituent integration and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) : Identify carbonyl (C=O) and carbamate (N–C=O) stretches .
Advanced Questions
Q. How can researchers resolve contradictions in NMR data during structural elucidation?
- Multi-Dimensional NMR : Use HSQC and HMBC to assign overlapping signals .
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis (e.g., bond angles: C–N–C = 120.5°; torsion angles: ±15° deviations) .
- Computational Validation : Compare experimental data with DFT-optimized structures .
Q. What experimental design strategies optimize reaction yields for multi-step carbamate syntheses?
- Design of Experiments (DoE) : Screen solvents, catalysts, and temperatures systematically .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation .
| Parameter | Levels Tested | Optimal Condition | Yield Improvement (%) |
|---|---|---|---|
| Solvent | DMF, THF, Dioxane | DMF | 22 |
| Catalyst | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂ | 15 |
| Temperature | 50°C, 70°C, 90°C | 70°C | 18 |
Q. How do steric and electronic effects influence the reactivity of tert-butyl carbamate derivatives in cross-coupling reactions?
- Steric Effects : Bulky tert-butyl groups hinder nucleophilic attack at the carbamate carbonyl, requiring longer reaction times .
- Electronic Effects : Electron-withdrawing trifluoroacetyl groups increase electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings (e.g., 20% higher yield vs. non-fluorinated analogs) .
Q. What strategies mitigate decomposition during the storage of tert-butyl carbamate derivatives?
- Storage Conditions : Argon atmosphere, desiccated at –20°C to prevent hydrolysis .
- Stabilizers : Add 1–2% molecular sieves to absorb moisture .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Purity Check : Recrystallize the compound and repeat DSC analysis .
- Polymorphism Screening : Test crystallization in different solvents (e.g., ethanol vs. hexane) .
- Synchrotron XRD : Resolve crystal packing variations affecting melting behavior .
Q. Why might HPLC purity assays conflict with NMR integration results?
- Column Selectivity : Use a C18 column with acidic mobile phase (0.1% TFA) to separate charged impurities .
- NMR Solvent Artifacts : Deuterated solvents (e.g., CDCl₃) may mask low-concentration impurities; use DMSO-d₆ for better resolution .
Methodological Tables
Q. Table 1. Comparison of Characterization Techniques
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| X-ray Crystallography | Solid-state structure determination | Resolution < 1.0 Å, R-factor < 0.05 | |
| HRMS | Molecular formula confirmation | Mass error < 2 ppm | |
| 2D NMR | Stereochemical assignment | ¹H-¹³C HMBC correlation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
